![molecular formula C15H15N3O2 B2782677 Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate CAS No. 2108326-25-4](/img/structure/B2782677.png)
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate
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Description
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate is a chemical compound . It is related to quinoxalin-2(1H)-ones and tert-butyl cyanoacetate . Quinoxalin-2(1H)-ones are known to undergo metal-free coupling with tert-butyl nitrite . Tert-butyl cyanoacetate is used in the synthesis of vinylogous urea .
Synthesis Analysis
The synthesis of related compounds involves the coupling of quinoxalin-2(1H)-ones with tert-butyl nitrite . This reaction takes place selectively at the C7 or C5 position of the phenyl ring, affording a series of 7-nitro and 5-nitro quinoxalin-2(1H)-ones .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones can undergo a metal-free coupling with tert-butyl nitrite . This reaction is distinct from previous functionalization of quinoxalin-2(1H)-ones and results in nitration at the C7 or C5 position of the phenyl ring .Scientific Research Applications
Synthetic Chemistry
TBQA serves as a versatile building block:
C–H Functionalization: Recent advances in transition metal-free C–H functionalization of quinoxalin-2(1H)-ones have enabled efficient synthesis of TBQA derivatives. These methods offer greener alternatives to traditional metal-catalyzed reactions .
Alkylation Reactions: TBQA undergoes selective alkylation at the C3 position using di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator. This approach allows for diverse modifications of the quinoxalinone core structure .
properties
IUPAC Name |
tert-butyl 2-cyano-2-quinoxalin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(2,3)20-14(19)10(8-16)13-9-17-11-6-4-5-7-12(11)18-13/h4-7,9-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSTUNOPIOPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate |
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